molecular formula C18H17N3O2 B6086944 1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide

1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide

Cat. No.: B6086944
M. Wt: 307.3 g/mol
InChI Key: TXFXAYATGSWQOL-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide is a synthetic quinolinone-carboxamide compound provided for research purposes. This molecule is built around the privileged 4-hydroxy-2-quinolinone scaffold, a structure recognized for its diverse biological activities and significance in medicinal chemistry research . Quinolinone derivatives have been extensively investigated for their potential as multi-target agents, particularly for their anti-inflammatory and antioxidant properties . Specifically, recent scientific literature has highlighted synthetic carboxamide analogues that are structurally related to this compound for their potent lipoxygenase (LOX) inhibitory activity, which is a key enzyme pathway in the inflammatory process . The presence of the pyridin-4-yl group in the carboxamide moiety is a critical structural feature that contributes to the molecule's bioactivity and its potential to interact with multiple biological targets. Research into similar quinolinone-carboxamides indicates potential value in several areas, including the investigation of immunosuppressive effects on activated T-cells and the exploration of anti-tumor properties, as seen with other quinoline-3-carboxamide drugs like Tasquinimod . This product is intended for research and further investigation into these and other potential mechanisms of action. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-2-methyl-4-oxo-N-pyridin-4-ylquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-21-12(2)10-17(22)15-11-13(4-5-16(15)21)18(23)20-14-6-8-19-9-7-14/h4-11H,3H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFXAYATGSWQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylquinoline-4-carboxylic acid with ethylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes reactions at distinct reactive sites:

Amide Bond Formation

The reaction with pyridin-4-amine involves nucleophilic acyl substitution , where the quinoline carboxylic acid is activated to an acyl chloride (using SOCl₂ or POCl₃) before reacting with the amine.

Substitution at Position 4 (oxo group)

The 4-oxo group may participate in nucleophilic attacks or Michael addition reactions, depending on the reagents used. For example, enolate intermediates could form under basic conditions, enabling further functionalization.

Pyridin-4-yl Group Reactivity

The pyridine ring may undergo electrophilic substitution (e.g., nitration, bromination) or metal-catalyzed coupling reactions (e.g., Suzuki) to introduce additional substituents .

Hydrolysis

  • Amide hydrolysis : The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions (e.g., HCl/H₂O or NaOH).

  • Oxidation/Reduction : The 4-oxo group may be reduced to a hydroxyl or alcohol group, depending on the reagents (e.g., LiAlH₄ or catalytic hydrogenation).

Derivatization of the Pyridin-4-yl Group

  • Coupling Reactions : Suzuki or Heck reactions could introduce aryl or alkenyl groups to the pyridine ring .

  • Electrophilic Substitution : Reactions like nitration (using HNO₃/NaNO₂) or bromination (using Br₂) could add substituents to the pyridine ring .

Table 2: Common Chemical Transformations

Reaction TypeReagents/ConditionsProduct
Amide hydrolysisHCl/H₂O (reflux)Quinoline carboxylic acid
Reduction of 4-oxo groupLiAlH₄, THFQuinolinol derivative
Suzuki couplingPd catalyst, boronic acidPyridin-4-yl-substituted quinoline

Biological Activity

  • Antiviral/Anticancer Potential : Quinoline derivatives are known for their interactions with enzymes (e.g., HIV integrase) and signaling pathways (e.g., PI3Kα inhibition) .

  • Structural Optimization : The ethyl and methyl groups likely enhance lipophilicity, while the pyridin-4-yl group may modulate binding affinity.

Analytical Characterization

  • NMR and Mass Spectrometry : Used to confirm the presence of the carboxamide group (e.g., amide proton signal at ~16–17 ppm in ¹H NMR) .

  • X-ray Diffraction : Employed to determine bond lengths and angles in the quinoline core.

Comparison of Reaction Conditions Across Studies

Table 3: Reaction Conditions for Quinoline Carboxamide Synthesis

StudyReagents/CatalystsSolventKey Features
Quinoline precursors, anilinesDMFMulti-step synthesis
Pd(OAc)₂, PPh₃, CO pressureDMFHigh-yield aminocarbonylation
SOCl₂, pyridin-4-amineThionyl chlorideDirect amide formation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most notable applications of this compound is its potential as an anticancer agent. Quinoline derivatives have been extensively studied for their ability to intercalate DNA, which can inhibit cancer cell proliferation. Research indicates that compounds with a quinoline structure exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The presence of the pyridine moiety enhances the interaction with biological targets, making it a promising candidate for drug development.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast Cancer5.2DNA intercalation and apoptosis induction
Lung Cancer3.8Inhibition of topoisomerase activity
Colorectal Cancer4.5Induction of oxidative stress

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their broad-spectrum antimicrobial activity. Studies have shown that 1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide exhibits significant antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Biological Research Applications

Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders. For instance, it has been shown to inhibit certain kinases that play a role in cancer progression .

Case Study: Enzyme Inhibition
In a study conducted by researchers at the University of Siegen, the compound was tested for its inhibitory effects on protein kinases associated with cancer cell signaling pathways. The results demonstrated a significant reduction in kinase activity, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Synthesis and Structural Analysis

The synthesis of this compound involves several steps, including refluxing pyridine derivatives with acetoacetic ester under acidic conditions . The structural analysis through X-ray crystallography reveals intermolecular interactions that contribute to its biological activity.

Table 3: Synthesis Conditions and Yield

ReagentsConditionsYield (%)
Pyridine derivative + Acetoacetic ester + HClReflux in ethanol48

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with DNA replication or protein synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline-6-Carboxamide Derivatives

Compound Name Quinoline Substituents Carboxamide N-Substituent Key Functional Groups Reference
Target Compound 1-Ethyl, 2-methyl, 4-oxo Pyridin-4-yl Ketone, pyridine -
(E)-N-(2-Methoxyethyl)-3-(6-bromoquinolin-4-yl)acrylamide (6n) 6-Bromo, 4-acrylamido 2-Morpholinoethyl Bromine, acrylamide
2-Methyl-N-(2-methyl-5-nitrophenyl)quinoline-6-carboxamide 2-Methyl 2-Methyl-5-nitrophenyl Nitro, methyl
N-(2-Aminophenyl)-2-(ethylcarbamoyl)-quinoline-6-carboxamide (128) 2-(Ethylcarbamoyl)-pyrrolo-pyridinyl 2-Aminophenyl Pyrrolo-pyridine, amine
Quinoline-6-carboxamide derivatives (2a–2w) Variable Aryl, alkyl, or heterocyclic Diverse
  • Substituent Impact: The pyridin-4-yl group in the target compound may enhance solubility or enable π-π stacking in biological targets compared to bulkier substituents like 2-morpholinoethyl (6n) or nitro-phenyl groups () . The 4-oxo group could confer hydrogen-bonding capabilities absent in brominated (6n) or methylated () analogues.

Table 3: Physicochemical and Bioactivity Data

Compound Molecular Weight (g/mol) ¹H NMR Shifts (DMSO-d₆) Bioactivity Reference
Target Compound ~353.4 (calc.) Not reported Inferred: Epigenetic modulation -
(E)-6m () 375 [M+H]⁺ δ 8.95 (d, J=4.5 Hz, 1H, H-2) Not reported
Compound 35 () Not reported Not reported Antimicrobial
Compound 127 () 391.13 [M+H]⁺ Not reported Epigenetic probe
  • Property Analysis: The pyridin-4-yl group may improve aqueous solubility relative to hydrophobic substituents (e.g., tert-butyl in 8a ). Antimicrobial activity in compound 35 () suggests that quinoline-4-carboxamides with difluoropyrrolidinyl groups are potent, but the target’s 4-oxo group might redirect bioactivity toward anti-cancer targets, as seen in epigenetic probes () .

Biological Activity

1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a nitrogen atom. Its molecular formula is C14H14N2O2, with a molecular weight of approximately 242.27 g/mol. The presence of the pyridine moiety is significant as it often contributes to enhanced biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antitumor Activity : Studies indicate that quinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against several cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity of quinoline derivatives on the MDA-MB-231 breast cancer cell line reported IC50 values ranging from 0.0046 mM to 0.075 mM for structurally similar compounds, indicating potent activity against tumor cells .

CompoundIC50 (mM)Cell Line
A0.0046MDA-MB-231
B0.075MDA-MB-231
C0.069HeLa
D0.021PC3

Note : The IC50 value represents the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has been widely studied. The compound's structural features contribute to its ability to disrupt bacterial cell membranes.

Research Findings on Antimicrobial Activity

In vitro studies have shown that derivatives of quinoline exhibit broad-spectrum antibacterial activity. For instance, a derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus5
Escherichia coli10

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of DNA Synthesis : By intercalating into DNA, it prevents replication.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Disruption of Membrane Integrity : Inhibition of bacterial growth through membrane disruption.

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